2-(2-Butoxyethoxy)ethyl 2-[[3-(Trifluoromethyl)phenyl]amino]benzoate
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Overview
Description
2-(2-Butoxyethoxy)ethyl 2-[[3-(Trifluoromethyl)phenyl]amino]benzoate is a chemical compound with the molecular formula C22H26F3NO4 and a molecular weight of 425.44 g/mol . This compound is known for its role as an impurity in the pharmaceutical compound etofenamate . Etofenamate is a non-steroidal anti-inflammatory drug (NSAID) used for its analgesic and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Butoxyethoxy)ethyl 2-[[3-(Trifluoromethyl)phenyl]amino]benzoate typically involves the reaction of 2-(2-butoxyethoxy)ethanol with 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid under esterification conditions . The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(2-Butoxyethoxy)ethyl 2-[[3-(Trifluoromethyl)phenyl]amino]benzoate can undergo various chemical reactions, including:
Aminolysis: Reaction with amines can convert the ester into an amide.
Oxidation and Reduction:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Aminolysis: Ammonia or primary/secondary amines.
Major Products Formed
Hydrolysis: 2-[[3-(Trifluoromethyl)phenyl]amino]benzoic acid and 2-(2-butoxyethoxy)ethanol.
Aminolysis: Corresponding amides.
Scientific Research Applications
2-(2-Butoxyethoxy)ethyl 2-[[3-(Trifluoromethyl)phenyl]amino]benzoate is primarily used as a reference standard in pharmaceutical research . It serves as an impurity standard for etofenamate, aiding in the quality control and validation of analytical methods . Additionally, it may be used in toxicological studies to understand the safety profile of etofenamate and its impurities .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Etofenamate: The parent compound, used as an NSAID.
2-[2-(2-Butoxyethoxy)ethoxy]ethyl 2,2,2-trifluoroacetate: A structurally similar compound with different functional groups.
Uniqueness
2-(2-Butoxyethoxy)ethyl 2-[[3-(Trifluoromethyl)phenyl]amino]benzoate is unique due to its specific ester linkage and the presence of both butoxyethoxy and trifluoromethylphenyl groups . These structural features contribute to its distinct chemical and pharmacological properties compared to other related compounds .
Properties
CAS No. |
2200281-00-9 |
---|---|
Molecular Formula |
C22H26F3NO4 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
2-(2-butoxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate |
InChI |
InChI=1S/C22H26F3NO4/c1-2-3-11-28-12-13-29-14-15-30-21(27)19-9-4-5-10-20(19)26-18-8-6-7-17(16-18)22(23,24)25/h4-10,16,26H,2-3,11-15H2,1H3 |
InChI Key |
BYJRRSFVIXWYCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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